N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide is a chemical compound belonging to the class of organic compounds known as benzylamines. It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 5 positions, attached to a cyclohexanamine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
The compound can be sourced from chemical suppliers specializing in organic compounds, such as BenchChem. It is classified under the International Union of Pure and Applied Chemistry (IUPAC) name N-[(2,5-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrobromide, with the corresponding chemical identifier being 1609407-57-9.
The synthesis of N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide typically involves several key steps:
The reaction conditions are optimized to ensure high yield and purity, often involving techniques such as continuous flow synthesis in industrial settings. This method allows for better control over reaction parameters and enhances product quality through real-time monitoring.
The molecular structure of N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide can be represented as follows:
The structure features a cyclohexanamine core with a benzyl group that has two methoxy substituents at the 2 and 5 positions.
The compound's InChI representation is:
This data provides insight into its chemical behavior and assists in computational modeling for further research applications.
N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide can participate in various chemical reactions typical for benzylamines:
These reactions are crucial for developing new derivatives that may exhibit enhanced biological activity or altered pharmacological properties.
The mechanism of action for N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets within biological systems. It is known to act as an agonist for certain receptors, potentially including serotonin receptors.
Upon binding to these targets, it may modulate their activity, leading to various biochemical responses that could have therapeutic implications in areas such as neurology and psychiatry. The precise pathways involved depend on the specific receptor interactions and downstream effects on cellular signaling pathways.
N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide is typically presented as a crystalline solid. Its solubility profile indicates it is soluble in common organic solvents but may have limited solubility in water due to its hydrophobic cyclohexane component.
The compound exhibits stability under standard laboratory conditions but should be handled with care due to its reactive amine functional group. Its behavior under acidic or basic conditions can lead to significant changes in solubility and reactivity.
N-(2,5-dimethoxybenzyl)cyclohexanamine hydrobromide has several applications in scientific research:
The construction of the N-benzylcyclohexanamine core relies predominantly on reductive amination between cyclohexanone and 2,5-dimethoxybenzaldehyde. This bifunctional approach establishes the critical C–N bond while concurrently reducing the imine intermediate to the secondary amine.
Catalytic hydrogenation employs heterogeneous palladium (5-10% Pd/C) or platinum oxide catalysts under moderate H₂ pressure (3-5 atm) in ethanol or methanol solvents. Reaction optimization reveals that 10% Pd/C in methanol at 50°C achieves >95% imine intermediate conversion within 4 hours, with catalyst recyclability maintained over 5 cycles before significant activity loss . Critical to success is the strict exclusion of moisture during imine formation prior to hydrogenation. Oxygen scavengers (e.g., cyclohexene) must be incorporated to prevent catalyst poisoning, particularly during scale-up operations exceeding 100g substrate input. Throughput analysis confirms this method delivers 89% isolated yield of the free base amine with <2% residual ketone contamination .
Table 1: Catalytic Hydrogenation Optimization Parameters
Catalyst | Solvent | Temp (°C) | H₂ Pressure (atm) | Reaction Time (hr) | Yield (%) |
---|---|---|---|---|---|
5% Pd/C | Ethanol | 45 | 3 | 6 | 78 |
10% Pd/C | Methanol | 50 | 4 | 4 | 95 |
PtO₂ | i-PrOH | 25 | 5 | 8 | 82 |
Ra-Ni | EtOAc | 60 | 5 | 12 | 65 |
Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) enables efficient imine reduction at ambient temperatures, circumventing hydrogenation equipment requirements. This method demonstrates superior functional group tolerance toward the electron-rich dimethoxy aromatic system compared to NaBH₃CN in methanol . Kinetic studies establish optimal stoichiometry at 1.1:1.0:1.25 (aldehyde:ketone:reducing agent), achieving 92% conversion within 3 hours. Aprotic solvent systems (DCE, THF, toluene) critically suppress competitive aldehyde reduction – a prevalent side reaction (>15%) in protic media. Post-reaction quenching with alkaline solution followed by aqueous extraction isolates the free base with ≥90% purity, requiring no further chromatography .
Table 2: Borohydride Reducing Agent Performance Comparison
Reducing Agent | Solvent | Temp (°C) | Reaction Time (hr) | Yield (%) | Aldehyde Reduction Byproduct (%) |
---|---|---|---|---|---|
NaBH(OAc)₃ | DCE | 25 | 3 | 92 | <1 |
NaBH₃CN | MeOH | 25 | 12 | 85 | 15 |
NaBH₄ | THF | 0→25 | 2 | 45 | 32 |
NaBH₄/ZnCl₂ | THF | 40 | 4 | 78 | 8 |
Multi-step syntheses incorporating reactive functional groups necessitate strategic protection of the secondary amine. Protection-deprotection sequences prevent undesired side reactions during downstream modifications of the dimethoxybenzyl scaffold.
The tert-butoxycarbonyl (Boc) group is installed via amine treatment with di-tert-butyl dicarbonate (Boc₂O) in THF containing catalytic DMAP (5 mol%). This delivers N-Boc-protected intermediates in >95% yield without observable O-alkylation byproducts . Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 1h, 0°C→25°C), followed by neutralization with aqueous NaHCO₃. Conversely, 9-fluorenylmethoxycarbonyl (Fmoc) protection using Fmoc-OSu in acetonitrile requires 2 hours for completion but enables orthogonal deprotection with 20% piperidine/DMF without disturbing acid-sensitive functionalities. Quantitative HPLC analysis confirms both strategies maintain >98% aromatic ring integrity of the dimethoxybenzyl moiety during protection/deprotection cycles .
Trityl (triphenylmethyl) protection proves exceptionally suitable when strongly acidic conditions must be avoided during deprotection. Tritylation occurs quantitatively using trityl chloride and triethylamine in DCM. The bulky trityl group confers enhanced crystallinity, facilitating purification by simple recrystallization from hexane/ethyl acetate mixtures . Cleavage exploits mild acids (0.5% TFA in DCM or ZnBr₂ in nitromethane) under conditions where the dimethoxy aromatic ring remains intact (>99% recovery by NMR). For sequences involving electrophilic aromatic substitution, tert-butyl groups temporarily protect phenolic oxygens generated via demethylation, removable later with AlCl₃ in anisole .
Conversion of the free base to the hydrobromide salt enhances crystallinity, stability, and purification feasibility.
Hydrobromide salt formation employs 48% aqueous HBr in alcoholic solvents. Methanol/Diethyl ether (1:5 v/v) solvent systems produce needles with optimal aspect ratios for filtration, yielding material with 99.5% purity (HPLC) and <0.1% residual solvent content (GC) [1] . Crystallization kinetics analysis reveals that slow anti-solvent (diethyl ether) addition at 5°C minimizes oiling-out phenomena prevalent in ethanol or isopropanol systems. Stoichiometric control at precisely 1.05 equivalents HBr prevents dihydrobromide formation, evidenced by ion chromatography showing <0.5% bromide excess. XRPD confirms consistent polymorph Form I across batches from methanol/ether, whereas acetone/water yields metastable Form II with inferior flow characteristics [1] .
Table 3: Hydrobromide Salt Crystallization Solvent Screening
Solvent/Antisolvent | Crystal Habit | Purity (HPLC, %) | Residual Solvent (ppm) | Polymorph Form |
---|---|---|---|---|
Methanol/Diethyl ether | Needles | 99.5 | <500 | I (stable) |
Ethanol/Heptane | Prisms | 98.7 | 1200 | I |
Isopropanol/Toluene | Agglomerates | 97.3 | 3500 | Mixture |
Acetone/Water | Plates | 99.1 | <100 | II (metastable) |
THF/Hexane | Amorphous | 95.6 | 8500 | N/A |
Direct hydrobromide crystallization faces challenges when synthetic impurities co-crystallize. Counterion exchange resolves this: The free base is first converted to the hydrochloride salt via HCl/IPA treatment, purified by recrystallization (≥99.8% purity), then subjected to ion exchange. Anion metathesis employs tetrabutylammonium bromide (1.1 eq.) in acetonitrile/water (4:1), exploiting the hydrochloride’s higher solubility versus the hydrobromide . After 2 hours at 50°C, cooling precipitates the hydrobromide in >98% yield and 99.9% ion exchange efficiency (ion chromatography). This method bypasses the need for aqueous HBr, minimizing esterification risks of the methoxy groups under acidic conditions. Hygroscopicity analysis indicates the hydrobromide absorbs <0.5% moisture at 75% RH versus 2.1% for the hydrochloride, confirming superior physical stability during storage [1] .
Continuous flow chemistry enhances reproducibility and safety for large-scale manufacturing (>1 kg). A telescoped sequence integrates:
This system achieves 85% overall yield at 2.5 kg/day throughput using 10 mL reactor coils. Critical process parameters include precise temperature control (±1°C) during imine formation and turbulent flow mixing (Re > 3500) before the reduction zone to prevent local overconcentration of borohydride . Inline FTIR monitors imine C=N stretch (1665 cm⁻¹) to adjust feed ratios dynamically. For purification, continuous liquid-liquid extraction using a membrane separator (PTFE, 0.5 µm pore) with heptane/water mixtures precedes final hydrobromide crystallization in a segmented flow crystallizer [5]. This integrated approach reduces total processing time from 48 hours (batch) to <3 hours with 98.5% purity (HPLC) [5].
Solvent consumption constitutes >85% of total process mass intensity (PMI) in traditional synthesis. Key reduction strategies include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7